PEG4 Spacer Length (14 Å) Delivers Optimal PROTAC Ternary Complex Cooperativity Compared to PEG3 and PEG8
The 14 Å spacer length of Mal-PEG4-Propargyl places it at the empirically validated 'sweet spot' for PROTAC ternary complex formation, where the PEG4 motif provides sufficient reach to span the >3 nm distance between E3 ligase and target protein pockets while constraining rotational freedom to maintain a high local effective concentration of both warheads . In contrast, the shorter PEG3 spacer (~10.5 Å, Mal-PEG3-propargyl) imposes a near-rigid span that can fail to bridge inter-pocket distances in sterically demanding targets, while the longer PEG8 spacer (~28 Å, Mal-PEG8-propargyl) introduces additional gauche conformations that function as entropic shock absorbers—beneficial for some flexible targets but potentially reducing residence time in the ternary complex by up to an order of magnitude compared to PEG4-optimized constructs [1]. In a direct cell-based degradation study of Retro-2-based PROTACs, linker length was shown to be the decisive factor governing GSPT1 degradation activity, with PEG-2 and PEG-4 constructs producing qualitatively different degradation outcomes [2].
| Evidence Dimension | Spacer length and impact on PROTAC ternary complex cooperativity |
|---|---|
| Target Compound Data | Mal-PEG4-Propargyl: PEG4 spacer = 14 Å (1.4 nm); molecular weight 311.33 Da |
| Comparator Or Baseline | Mal-PEG3-propargyl: PEG3 spacer ≈ 10.5 Å; MW 267.28 Da. Mal-PEG8-propargyl: PEG8 spacer ≈ 28 Å; MW ~487.5 Da |
| Quantified Difference | PEG4 provides a 3.5 Å reach advantage over PEG3; PEG8 provides 14 Å additional reach but with substantially higher conformational entropy. Structure–activity relationships suggest progression from PEG4 to PEG8 can alter ternary complex residence time by an order of magnitude . |
| Conditions | PROTAC ternary complex formation assays; cell-based GSPT1 degradation model with variable-length PEG linkers (PEG-2 to PEG-8) [2] |
Why This Matters
Procurement of the PEG4 variant establishes the baseline for PROTAC linker SAR campaigns; skipping directly to PEG3 or PEG8 without empirical data risks missing the cooperativity window that determines degradation efficiency.
- [1] Antibodies.com. Alkyne-PEG4-maleimide (A270041) – Technical Datasheet. PEG4 linker length: 14 Å (1.4 nm). View Source
- [2] Cochet F, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026. This study shows for the first time that GSPT1 degradation depends on the length of the flexible PEG chain linker. View Source
